

Determining Olivine-Melt Equilibrium in Magmatic Systems: Application Notes and Protocols

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Compound of Interest

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Introduction

The state of equilibrium between **olivine** crystals and silicate melt is a fundamental concept in igneous petrology. Its determination provides crucial insights into the conditions and processes of magma formation, evolution, and storage in the Earth's crust and mantle. Understanding **olivine**-melt equilibrium is essential for constraining magma temperatures, pressures, and compositions, as well as for modeling processes such as fractional crystallization and magma mixing. These insights are not only vital for geological research but also have applications in material science, including the development of novel ceramic and glass materials.

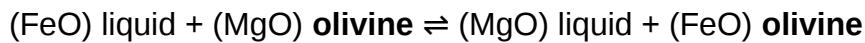
This document provides detailed application notes and protocols for determining **olivine**-melt equilibrium in magmatic systems. It covers the theoretical background, experimental procedures, and analytical techniques required to assess whether an **olivine** crystal and its surrounding melt were in chemical equilibrium.

Theoretical Background

The fundamental principle for assessing **olivine**-melt equilibrium is the exchange of iron (Fe) and magnesium (Mg) between the two phases. This relationship is described by the Fe-Mg exchange coefficient, K_D (Fe-Mg).

The Fe-Mg Exchange Coefficient (K D)

The seminal work of Roeder and Emslie (1970) established that the exchange of Fe and Mg between **olivine** and a basaltic liquid can be represented by the following equation:



The equilibrium constant for this reaction, known as the Fe-Mg exchange coefficient (K D (Fe-Mg)), is defined as:

$$K D \text{ (Fe-Mg)} = (X \text{ FeO ol} / X \text{ MgO ol}) / (X \text{ FeO liq} / X \text{ MgO liq})$$

where X represents the mole fraction of the respective oxides in **olivine** (ol) and liquid (liq).

Roeder and Emslie (1970) demonstrated that for many basaltic systems at low pressures, the K D (Fe-Mg) is approximately constant, with a value of 0.30 ± 0.03 ^{[1][2]}. This value has become a widely used benchmark for identifying equilibrium **olivine**-melt pairs. Subsequent studies have shown that K D (Fe-Mg) can vary with temperature, pressure, and melt composition^{[3][4]}.

Models for Predicting Olivine-Melt Equilibrium

Several models have been developed to predict the composition of **olivine** in equilibrium with a given melt composition, or vice versa. These models are essential tools for interpreting natural and experimental data.

- Roeder and Emslie (1970) Model: This empirical model is based on the constant K D (Fe-Mg) of 0.30 and is most applicable to low-pressure basaltic systems^[2].
- Ford et al. (1983) Model: This model provides a more sophisticated approach by considering the influence of other elements on the activities of FeO and MgO in the melt^{[5][6][7]}.
- Putirka (2008) Models: This comprehensive work presents a suite of thermometers and barometers for volcanic systems, including several models for **olivine**-liquid equilibria that account for the effects of pressure and temperature^{[3][8][9]}.

Experimental Protocols

Experimental petrology provides a direct means to determine the conditions of **olivine**-melt equilibrium. The two most common experimental setups are 1-atmosphere gas-mixing furnaces and high-pressure piston-cylinder apparatuses.

Protocol 1: 1-Atmosphere Olivine Saturation Experiments

This protocol is designed to determine the liquidus temperature and the composition of **olivine** in equilibrium with a basaltic melt at atmospheric pressure.

3.1.1. Starting Material Preparation

- Synthetic Glass Preparation:
 - Weigh high-purity oxides (e.g., SiO_2 , Al_2O_3 , Fe_2O_3 , MgO , CaO , Na_2O , K_2O , TiO_2) in the desired proportions to create a synthetic basaltic composition.
 - Thoroughly mix the oxides in an agate mortar under ethanol.
 - Place the oxide mix in a platinum crucible and melt it in a high-temperature furnace at $\sim 1400\text{-}1600^\circ\text{C}$ for several hours until a homogeneous, crystal-free glass is formed[10][11].
 - Quench the melt rapidly by immersing the crucible in water to produce a glass.
 - Grind the glass to a fine powder ($<100\ \mu\text{m}$). Repeat the melting and grinding process at least twice to ensure homogeneity.

3.1.2. Experimental Procedure

- Sample Encapsulation: Press the powdered starting material into a small pellet and place it in a platinum wire loop or a platinum crucible.
- Furnace Setup: Use a vertical tube gas-mixing furnace to control temperature and oxygen fugacity ($f\text{O}_2$). The $f\text{O}_2$ is controlled by mixing CO and CO_2 gases.
- Equilibration:
 - Suspend the sample in the furnace at the desired temperature.

- Hold the sample at the target temperature and fO_2 for a duration sufficient to achieve equilibrium (typically 24-72 hours). The run duration should be tested to ensure that equilibrium is reached.
- Quenching: Rapidly quench the sample to a glass by dropping it into a container of water or liquid nitrogen at the bottom of the furnace[12]. This preserves the high-temperature equilibrium assemblage.

3.1.3. Workflow Diagram



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Workflow for 1-Atmosphere **Olivine** Saturation Experiments.

Protocol 2: High-Pressure Olivine Saturation Experiments

This protocol is used to investigate **olivine**-melt equilibria at elevated pressures, simulating conditions within the Earth's crust and upper mantle.

3.2.1. Starting Material Preparation

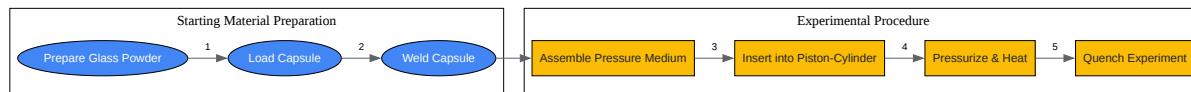
- Prepare synthetic basaltic glass powder as described in Protocol 1.
- For some experiments, natural **olivine** crystals of known composition can be added to the synthetic glass powder to seed crystallization.

3.2.2. Piston-Cylinder Assembly and Operation

- Capsule Preparation: Load the powdered starting material into a noble metal capsule (e.g., Pt, AuPd, graphite). The capsule is then welded shut to create a closed system.

- Assembly: Place the capsule within a pressure medium assembly, typically consisting of concentric sleeves of materials like NaCl, Pyrex, and graphite (which also serves as the furnace)[13][14].
- Piston-Cylinder Apparatus: Insert the entire assembly into the pressure vessel of a piston-cylinder apparatus[13].
- Pressurization and Heating:
 - Pressurize the assembly to the target pressure.
 - Increase the temperature to the desired value by passing a current through the graphite furnace.
 - Hold at the target P-T conditions for the desired duration (typically 1-24 hours).
- Quenching: Quench the experiment by turning off the power to the furnace. The rapid cooling preserves the high-pressure mineral and melt compositions.

3.2.3. Workflow Diagram



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Workflow for High-Pressure Piston-Cylinder Experiments.

Analytical Protocols

Accurate determination of the chemical composition of the experimental run products (**olivine** and glass) is critical. Electron Probe Microanalysis (EPMA) is the primary technique for major and minor elements, while Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is used for trace elements.

Protocol 3: Electron Probe Microanalysis (EPMA)

4.1.1. Sample Preparation

- Mounting: Mount the quenched experimental charge in epoxy and polish it to a smooth, flat surface (typically a 1 μm diamond polish finish)[15][16].
- Carbon Coating: Apply a thin conductive carbon coat to the polished surface to prevent charging under the electron beam.

4.1.2. EPMA Analysis

- Operating Conditions:
 - Accelerating Voltage: 15 kV[17][18].
 - Beam Current: 10-20 nA for glasses, 20-50 nA for **olivine**[17][18]. A defocused beam (10-20 μm) is often used for glasses to minimize alkali migration[18].
 - Counting Times: Typically 10-30 seconds on peak and half that time on the background for major elements. Longer counting times are required for minor elements.
- Standardization: Calibrate the instrument using well-characterized natural and synthetic mineral and glass standards.
- Data Acquisition: Analyze multiple points on both **olivine** crystals and the quenched glass to assess homogeneity and obtain representative average compositions.
- $\text{Fe}^{3+}/\Sigma\text{Fe}$ Determination: The oxidation state of iron in the glass can be determined using techniques like wet chemistry, Mössbauer spectroscopy, or estimated using empirical models based on experimental conditions[4][6][14][19].

Protocol 4: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

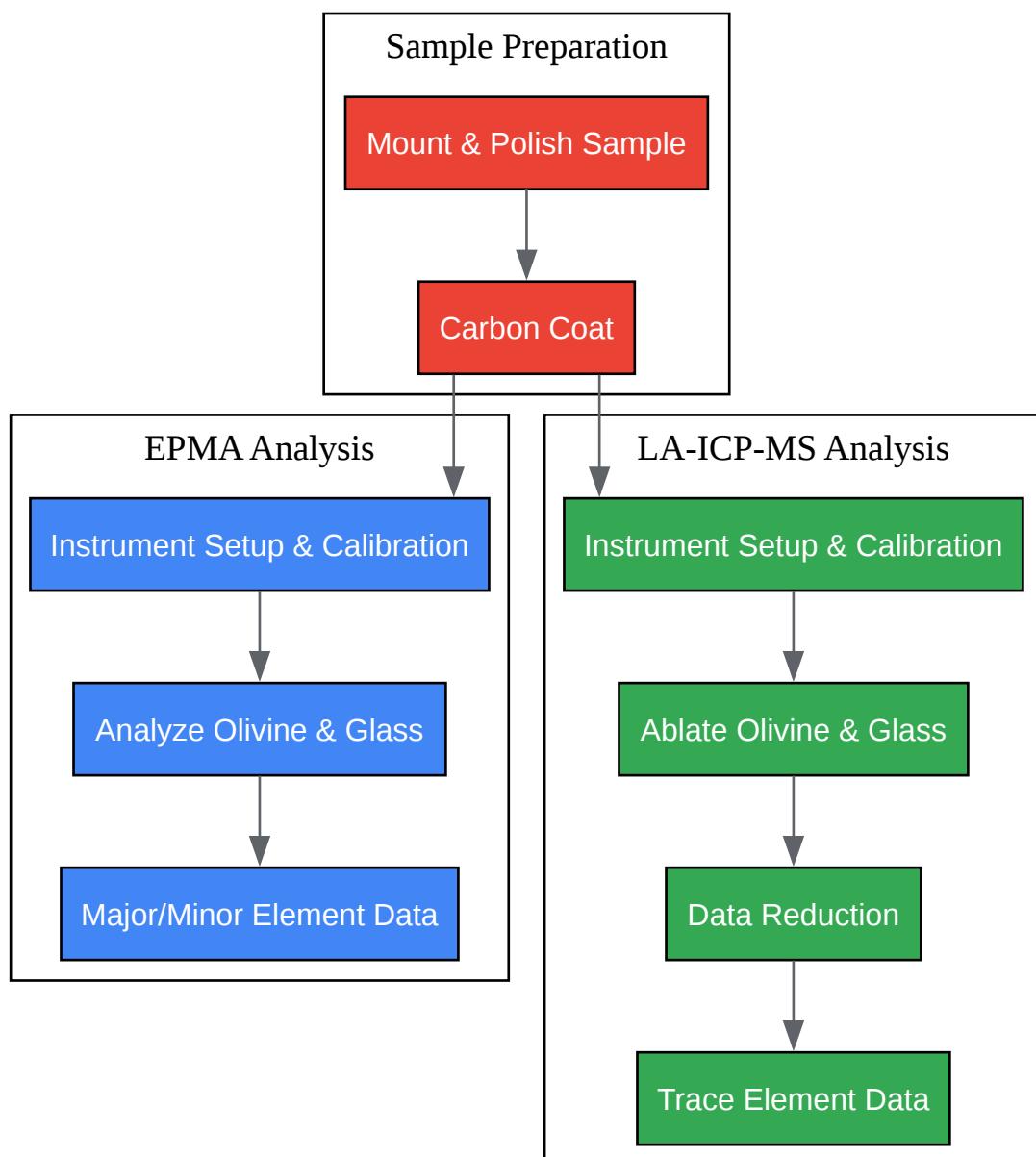
4.2.1. Sample Preparation

- Prepare polished and carbon-coated mounts as for EPMA. The carbon coat is typically removed from the area of interest before LA-ICP-MS analysis.

4.2.2. LA-ICP-MS Analysis

- Instrumentation: A UV laser ablation system coupled to an ICP-MS.
- Operating Conditions:
 - Laser Spot Size: Typically 30-100 μm , depending on the size of the crystals and glass pools.
 - Laser Fluence and Repetition Rate: Optimized to achieve efficient ablation and minimize elemental fractionation.
- Calibration: Use a certified glass standard (e.g., NIST SRM 610/612) for external calibration and an internal standard element (e.g., ^{29}Si , measured by EPMA) to correct for variations in ablation yield[20][21][22].
- Data Reduction: Process the time-resolved data using software like Iolite to subtract the gas background, correct for instrument drift, and calculate element concentrations[19][20][21][22][23].

4.2.3. Analytical Workflow Diagram



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General workflow for the analysis of experimental products.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables summarize key quantitative data for determining **olivine**-melt equilibrium.

Table 1: Fe-Mg Exchange Coefficients (K D (Fe-Mg)) for **Olivine**-Melt Equilibrium

K D (Fe-Mg)	Pressure (GPa)	Temperature (°C)	Melt Composition	Reference
0.30 ± 0.03	~0.0001	1150-1300	Basaltic	Roeder and Emslie (1970)[2]
0.25 - 0.34	0.0001	1335-1425	Mafic	Kushiro and Mysen (2002)[13]
0.35 - 0.25	5 - 13	>1600	Ultramafic	Mibe et al. (2006)[1]
0.299 ± 0.053	< 2-3	729–2000	Basaltic	Putirka (2008)[3]

Table 2: Forsterite Content of **Olivine** in Equilibrium with Basaltic Melts

Forsterite (Fo) Content (mol%)	Melt Mg# [100*Mg/(Mg+Fe)]	Temperature (°C)	Pressure (GPa)	Reference
88-92	65-75	1250-1350	~0.0001	Roeder & Emslie (1970)[24]
80-85	50-60	1150-1250	~0.0001	Representative basaltic lavas
Varies with H ₂ O	40-60	940-1220	0.2	Feig et al. (2006)[25][26]

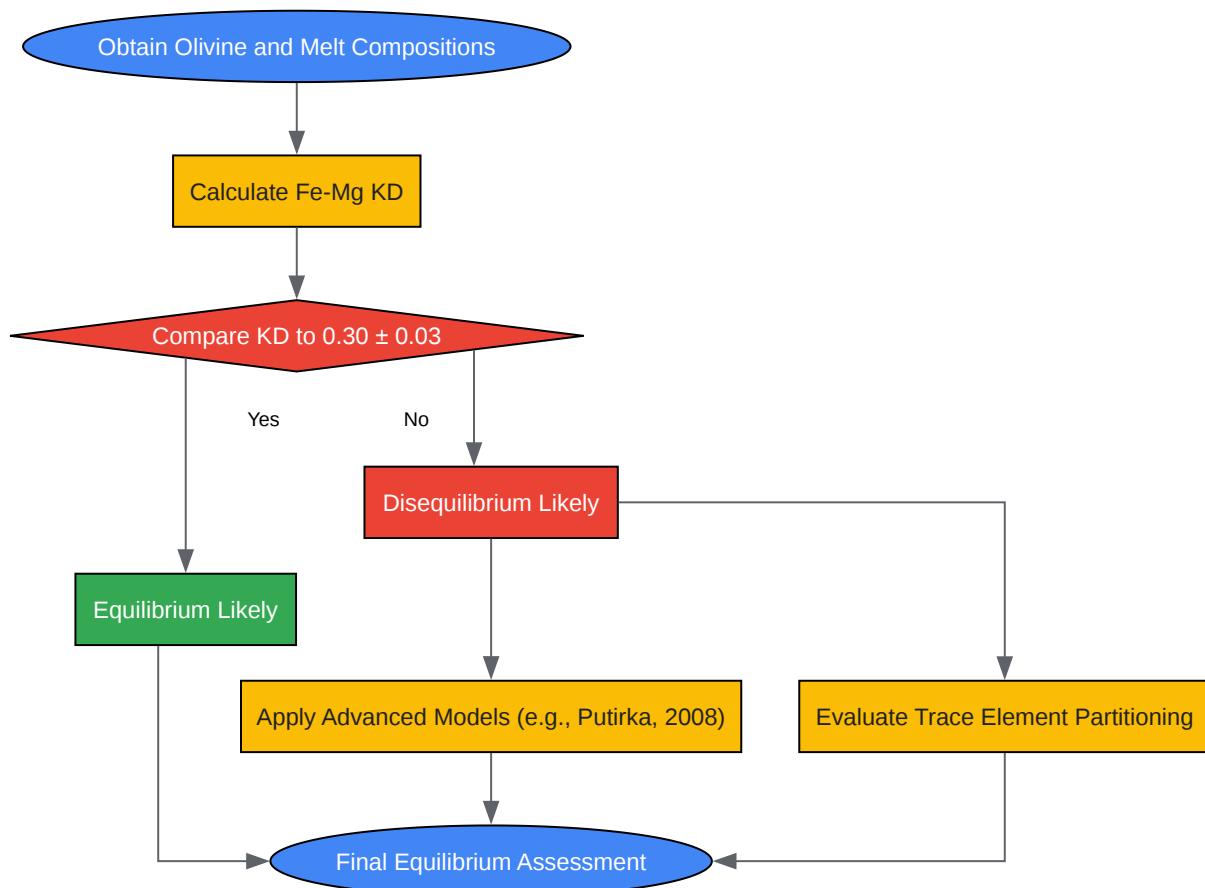
Table 3: **Olivine**-Melt Partition Coefficients (D) for Selected Trace Elements

Element	D (Olivine/Melt)	Melt Type	Reference
Ni	5 - 20	Basaltic	Various sources
Co	3 - 7	Basaltic	Various sources
Mn	0.7 - 1.2	Basaltic	Various sources
Cr	1 - 5	Basaltic	Various sources
Ca	0.01 - 0.05	Basaltic	Various sources
Ti	0.01 - 0.04	Basaltic	Various sources
Sc	0.2 - 0.4	Basaltic	Green et al. (2000)
V	0.1 - 0.5	Basaltic	Canil (1999)
Y	0.01 - 0.05	Basaltic	McDade et al. (2003)
Zr	<0.01	Basaltic	Green et al. (2000)
La	<0.001	Basaltic	Zanetti et al. (2004) [27]
Yb	0.01 - 0.05	Basaltic	Zanetti et al. (2004) [27]

(Note: Partition coefficients are highly dependent on temperature, pressure, and melt composition. The values presented here are indicative ranges for basaltic systems.)

Logical Diagram for Equilibrium Assessment

The following diagram illustrates the logical steps to determine if an **olivine**-melt pair is in equilibrium.

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Logical workflow for assessing **olivine**-melt equilibrium.

Conclusion

Determining **olivine**-melt equilibrium is a cornerstone of modern petrology, providing a powerful tool to unravel the complexities of magmatic systems. By combining rigorous experimental and analytical protocols with established theoretical models, researchers can gain deep insights into the thermal and chemical evolution of magmas. The application notes and protocols

presented here offer a comprehensive guide for scientists to confidently and accurately assess olivine-melt equilibrium in their own research.

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